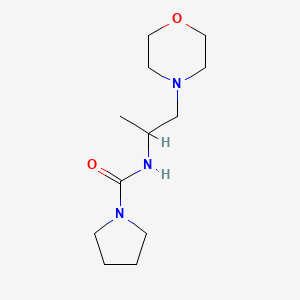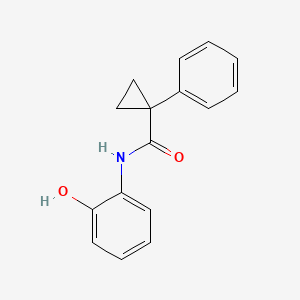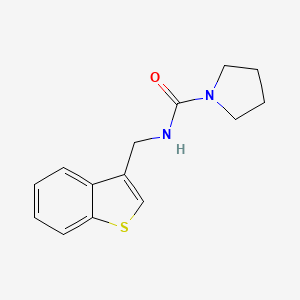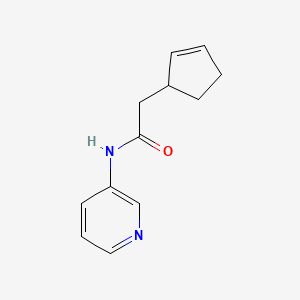
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide (CCF) is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. CCF is a hydrazide derivative that has shown promising results in various scientific research studies.
科学的研究の応用
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to have antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been studied for its anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is not yet fully understood. However, it has been suggested that 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. The antibacterial activity of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has been shown to decrease the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in lab experiments is its high potency and selectivity against cancer cells and bacteria. 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide has also been found to have low toxicity towards normal cells. However, one of the limitations of using 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide. One direction is to investigate the molecular targets of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in cancer cells and bacteria. Another direction is to explore the use of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in combination with other drugs or therapies to enhance its efficacy. Additionally, the development of novel formulations or delivery systems for 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide could improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide in vivo.
合成法
The synthesis of 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide involves the reaction between 2-chloro-4-fluorobenzoic acid and 5-chloro-2-hydroxybenzoyl hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O3/c15-7-1-4-12(20)10(5-7)14(22)19-18-13(21)9-3-2-8(17)6-11(9)16/h1-6,20H,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUDEXXTGJBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)


![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)


![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)

![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
